molecular formula C7H9Cl3O2 B13998220 Ethanol, 1-(1,1-dimethyl-2-propynyloxy)-2,2,2-trichloro- CAS No. 33243-75-3

Ethanol, 1-(1,1-dimethyl-2-propynyloxy)-2,2,2-trichloro-

Katalognummer: B13998220
CAS-Nummer: 33243-75-3
Molekulargewicht: 231.5 g/mol
InChI-Schlüssel: RNKGVZHCPIRTEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanol, 1-(1,1-dimethyl-2-propynyloxy)-2,2,2-trichloro- is a chemical compound known for its unique structure and properties It is characterized by the presence of a trichloroethanol backbone with a 1,1-dimethyl-2-propynyloxy group attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 1-(1,1-dimethyl-2-propynyloxy)-2,2,2-trichloro- typically involves the reaction of trichloroethanol with 1,1-dimethyl-2-propynyl alcohol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.

Analyse Chemischer Reaktionen

Types of Reactions

Ethanol, 1-(1,1-dimethyl-2-propynyloxy)-2,2,2-trichloro- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The trichloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Ethanol, 1-(1,1-dimethyl-2-propynyloxy)-2,2,2-trichloro- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which Ethanol, 1-(1,1-dimethyl-2-propynyloxy)-2,2,2-trichloro- exerts its effects involves interactions with specific molecular targets. The trichloroethanol moiety can interact with enzymes and proteins, altering their activity. The 1,1-dimethyl-2-propynyloxy group can participate in various chemical reactions, contributing to the compound’s overall reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1,1-Dimethyl-2-propynyl)oxy trimethylsilane
  • tert-Butyldimethyl(2-propynyloxy)silane
  • Toluene, 4-(1,1-dimethyl-2-propynyloxy)-

Uniqueness

Ethanol, 1-(1,1-dimethyl-2-propynyloxy)-2,2,2-trichloro- stands out due to its unique combination of a trichloroethanol backbone and a 1,1-dimethyl-2-propynyloxy group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

33243-75-3

Molekularformel

C7H9Cl3O2

Molekulargewicht

231.5 g/mol

IUPAC-Name

2,2,2-trichloro-1-(2-methylbut-3-yn-2-yloxy)ethanol

InChI

InChI=1S/C7H9Cl3O2/c1-4-6(2,3)12-5(11)7(8,9)10/h1,5,11H,2-3H3

InChI-Schlüssel

RNKGVZHCPIRTEZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C#C)OC(C(Cl)(Cl)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.